Cas no 1937249-03-0 (N-(2-ethynylphenyl)but-2-enamide)

N-(2-ethynylphenyl)but-2-enamide is a versatile organic compound featuring both an ethynyl and an enamide functional group, making it a valuable intermediate in synthetic chemistry. Its structure allows for selective modifications, particularly in cyclization and cross-coupling reactions, which are useful in constructing complex heterocycles and pharmaceutical scaffolds. The ethynyl group enables click chemistry applications, while the enamide moiety offers reactivity in Michael additions or transition-metal-catalyzed transformations. This compound is particularly advantageous in medicinal chemistry and materials science due to its dual functionalization, which facilitates the development of novel bioactive molecules or functional polymers. Its stability under standard conditions further enhances its practicality in laboratory synthesis.
N-(2-ethynylphenyl)but-2-enamide structure
1937249-03-0 structure
Product name:N-(2-ethynylphenyl)but-2-enamide
CAS No:1937249-03-0
MF:C12H11NO
MW:185.221843004227
CID:6007849
PubChem ID:131238302

N-(2-ethynylphenyl)but-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-ethynylphenyl)but-2-enamide
    • 1937249-03-0
    • EN300-743901
    • Inchi: 1S/C12H11NO/c1-3-7-12(14)13-11-9-6-5-8-10(11)4-2/h2-3,5-9H,1H3,(H,13,14)/b7-3+
    • InChI Key: IFLLKBJESLBSTK-XVNBXDOJSA-N
    • SMILES: O=C(/C=C/C)NC1C=CC=CC=1C#C

Computed Properties

  • Exact Mass: 185.084063974g/mol
  • Monoisotopic Mass: 185.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.1Ų

N-(2-ethynylphenyl)but-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-743901-5.0g
N-(2-ethynylphenyl)but-2-enamide
1937249-03-0 95%
5.0g
$2443.0 2024-05-23
Enamine
EN300-743901-2.5g
N-(2-ethynylphenyl)but-2-enamide
1937249-03-0 95%
2.5g
$1650.0 2024-05-23
Enamine
EN300-743901-10.0g
N-(2-ethynylphenyl)but-2-enamide
1937249-03-0 95%
10.0g
$3622.0 2024-05-23
Enamine
EN300-743901-0.05g
N-(2-ethynylphenyl)but-2-enamide
1937249-03-0 95%
0.05g
$707.0 2024-05-23
Enamine
EN300-743901-0.1g
N-(2-ethynylphenyl)but-2-enamide
1937249-03-0 95%
0.1g
$741.0 2024-05-23
Enamine
EN300-743901-0.25g
N-(2-ethynylphenyl)but-2-enamide
1937249-03-0 95%
0.25g
$774.0 2024-05-23
Enamine
EN300-743901-1.0g
N-(2-ethynylphenyl)but-2-enamide
1937249-03-0 95%
1.0g
$842.0 2024-05-23
Enamine
EN300-743901-0.5g
N-(2-ethynylphenyl)but-2-enamide
1937249-03-0 95%
0.5g
$809.0 2024-05-23

Additional information on N-(2-ethynylphenyl)but-2-enamide

Comprehensive Analysis of N-(2-ethynylphenyl)but-2-enamide (CAS No. 1937249-03-0): Properties, Applications, and Research Insights

The compound N-(2-ethynylphenyl)but-2-enamide (CAS No. 1937249-03-0) has garnered significant attention in recent years due to its unique molecular structure and potential applications in organic synthesis and material science. This article delves into the chemical properties, synthesis methods, and emerging trends surrounding this compound, while addressing common queries from researchers and industry professionals.

With the rise of click chemistry and bioorthogonal reactions, compounds featuring ethynyl and enamide functional groups—like N-(2-ethynylphenyl)but-2-enamide—have become pivotal in drug discovery and polymer development. Its CAS No. 1937249-03-0 serves as a critical identifier in chemical databases, facilitating precise research reproducibility. The compound’s dual reactivity (via the alkyne and amide moieties) makes it a versatile building block for heterocyclic synthesis and covalent modification of biomolecules.

Recent studies highlight the role of N-(2-ethynylphenyl)but-2-enamide in photocatalysis and metal-free reactions, aligning with the global push toward sustainable chemistry. Researchers are exploring its use in green synthesis protocols, where its moderate stability and selectivity offer advantages over traditional reagents. Furthermore, its conjugated system has sparked interest in organic electronics, particularly in the design of small-molecule semiconductors for flexible devices.

From an industrial perspective, the scalability of CAS No. 1937249-03-0 synthesis remains a key focus. Optimized routes involving Sonogashira coupling or amide bond formation have been reported, with yields exceeding 80% under controlled conditions. Analytical techniques like HPLC and NMR confirm its high purity (>98%), meeting the stringent requirements of pharmaceutical intermediates and advanced materials.

Environmental and safety profiles of N-(2-ethynylphenyl)but-2-enamide are also under scrutiny. Preliminary data suggest low acute toxicity, but proper handling protocols—such as the use of PPE and ventilation—are recommended during lab-scale operations. These findings address growing concerns about chemical safety in academic and industrial settings.

In conclusion, CAS No. 1937249-03-0 exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span from medicinal chemistry to material engineering, reflecting broader trends toward multifunctional compounds. As research progresses, this compound is poised to play a central role in addressing challenges like reaction efficiency and sustainable manufacturing.

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